3-Amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid
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Overview
Description
3-Amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid: is an organic compound with the molecular formula C9H7F4NO3 It is characterized by the presence of an amino group, a benzoic acid moiety, and a tetrafluoroethoxy substituent
Mechanism of Action
Target of Action
The primary targets of 3-Amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid are currently unknown
Mode of Action
It is known that the compound contains abenzoic acid moiety, which may interact with various biological targets through hydrogen bonding and other non-covalent interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and 1,1,2,2-tetrafluoroethanol.
Etherification: The hydroxyl group of 4-hydroxybenzoic acid is etherified with 1,1,2,2-tetrafluoroethanol under acidic conditions to form 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid.
Nitration: The resulting compound undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme interactions and protein binding.
Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Industry:
Material Science: Used in the development of new materials with specific properties such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
3-Amino-4-methoxybenzoic acid: Contains a methoxy group instead of a tetrafluoroethoxy group, resulting in different chemical properties and reactivity.
Uniqueness: 3-Amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid is unique due to the presence of both an amino group and a tetrafluoroethoxy group. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it valuable in various scientific research applications.
Properties
IUPAC Name |
3-amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO3/c10-8(11)9(12,13)17-6-2-1-4(7(15)16)3-5(6)14/h1-3,8H,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQPGWHKJJSZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)OC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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